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molecular formula C9H5BrClNO B1628764 7-Bromo-4-chloroisoquinolin-1(2H)-one CAS No. 223671-87-2

7-Bromo-4-chloroisoquinolin-1(2H)-one

Cat. No. B1628764
M. Wt: 258.5 g/mol
InChI Key: YRWRDWYNNLDIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06093731

Procedure details

1,4-Dichloro-7-isoquinolinecarbonyl chloride ##STR166## A solution of N-chlorosuccinimide (4.13 g, 31 mmol) in MeCN (50 mL) was added dropwise to a stirred solution of 7-bromo-1-(2H)-isoquinolone (6.6 g, 29.5 mmol) in MeCN (150 mL) which was heating under reflux. The mixture was heated under reflux for an additional 3 h and then cooled to room temperature. The resulting precipitate was collected by filtration, with MeCN rinsing, and then dried in vacuo to give 7-bromo-4-chloro-1(2h)-isoquinolone (6.72 g, 26.0 mmol) as a white solid.
Name
1,4-Dichloro-7-isoquinolinecarbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]C1C2C(=CC=C(C(Cl)=O)C=2)C(Cl)=CN=1.ClN1C(=O)CCC1=O.[Br:24][C:25]1[CH:34]=[C:33]2[C:28]([CH:29]=[CH:30][NH:31][C:32]2=[O:35])=[CH:27][CH:26]=1>CC#N>[Br:24][C:25]1[CH:34]=[C:33]2[C:28]([C:29]([Cl:1])=[CH:30][NH:31][C:32]2=[O:35])=[CH:27][CH:26]=1

Inputs

Step One
Name
1,4-Dichloro-7-isoquinolinecarbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C2=CC=C(C=C12)C(=O)Cl)Cl
Name
Quantity
4.13 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
6.6 g
Type
reactant
Smiles
BrC1=CC=C2C=CNC(C2=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an additional 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration, with MeCN rinsing
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=CNC(C2=C1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26 mmol
AMOUNT: MASS 6.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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